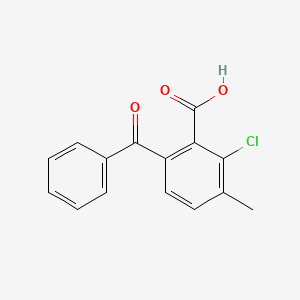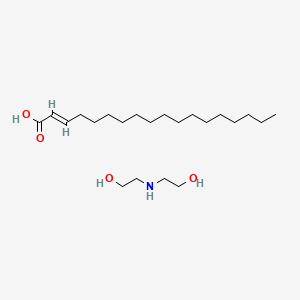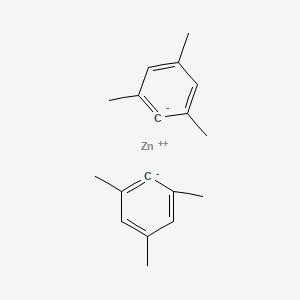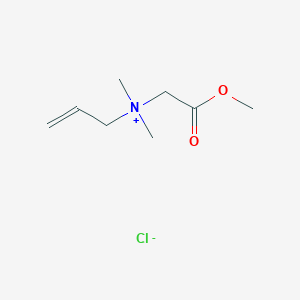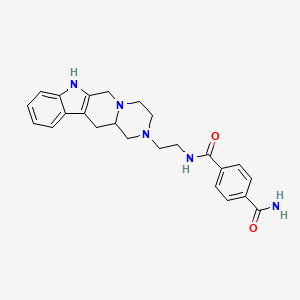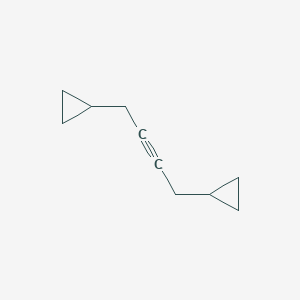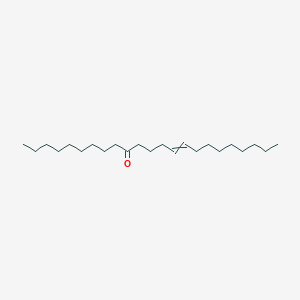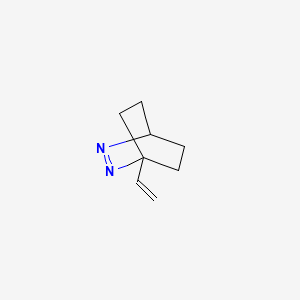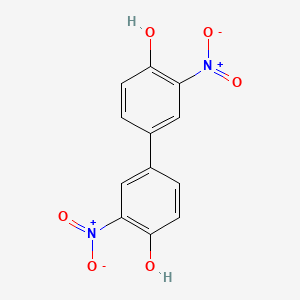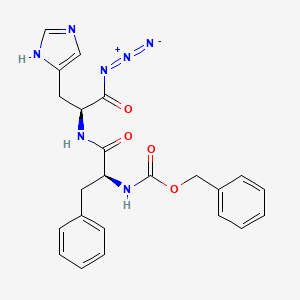![molecular formula C22H32O6 B14460718 [(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate CAS No. 73211-10-6](/img/structure/B14460718.png)
[(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[112101,1004,9]hexadecanyl] acetate is a complex organic compound characterized by its intricate tetracyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate typically involves multi-step organic synthesis. Key steps may include:
Formation of the tetracyclic core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Formation of the methylidene group: This can be introduced via Wittig or similar reactions.
Acetylation: The final step involves acetylation using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction conditions to ensure the desired product formation.
Purification: Techniques like chromatography and crystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of the carbonyl group to hydroxyl using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions at the acetate ester.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, H2O2.
Reducing Agents: NaBH4, LiAlH4.
Bases: Pyridine, NaOH.
Acids: HCl, H2SO4.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various esters and ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
[(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate is used as a model compound in studying complex organic reactions and mechanisms.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways involving similar structures.
Medicine
Industry
Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Wirkmechanismus
The mechanism of action of [(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and acetate groups play a crucial role in these interactions, facilitating binding and subsequent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] butyrate
- [(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] propionate
Uniqueness
The unique combination of hydroxyl, methylidene, and acetate groups in [(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[112101,10
Eigenschaften
CAS-Nummer |
73211-10-6 |
|---|---|
Molekularformel |
C22H32O6 |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
[(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate |
InChI |
InChI=1S/C22H32O6/c1-11-13-6-9-21(27)20(5)8-7-16(28-12(2)23)19(3,4)14(20)10-15(24)22(21,17(11)25)18(13)26/h13-16,18,24,26-27H,1,6-10H2,2-5H3/t13?,14?,15?,16-,18-,20?,21+,22?/m0/s1 |
InChI-Schlüssel |
GUPYZKQZOPXFIL-AQSLVYABSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CCC2(C(C1(C)C)CC(C34[C@]2(CCC([C@@H]3O)C(=C)C4=O)O)O)C |
Kanonische SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CC(C34C2(CCC(C3O)C(=C)C4=O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid]](/img/structure/B14460641.png)
